During the manufacturing process of pharmaceuticals, the final product may contain small amounts of impurities. These impurities can arise from various factors like starting materials, reaction byproducts, or degradation of the active drug. Regulatory bodies like the European Pharmacopoeia (EP) set strict limits on the acceptable amount of impurities allowed in marketed drugs [].
Etomidate EP Impurity C (HCl) is one such impurity specifically mentioned in the EP monograph for Etomidate. Understanding the presence and potential effects of impurities is crucial for ensuring the safety and efficacy of the final drug product.
Etomidate EP Impurity C (HCl) finds application in several scientific research areas related to drug development:
Studying Etomidate EP Impurity C (HCl) helps researchers understand its formation pathway, potential impact on the drug product's stability, and its interaction with the active drug. This information is vital for optimizing the manufacturing process to minimize impurity formation and ensure consistent drug quality.
Etomidate EP Impurity C (HCl) can serve as a marker for Etomidate degradation. By monitoring the levels of this impurity over time, researchers can assess the stability of Etomidate under different storage conditions []. This knowledge helps determine appropriate shelf life and storage recommendations for the medication.
Etomidate EP Impurity C (HCl) is used to develop and validate analytical methods for detecting and quantifying impurities in Etomidate. These methods are essential for ensuring the quality and purity of the final drug product during manufacturing and throughout its shelf life [].
Etomidate EP impurity C (hydrochloride), with the chemical formula C₁₅H₁₉ClN₂O₂ and CAS number 66512-39-8, is a derivative of etomidate, a widely used anesthetic agent. This compound is primarily characterized by its structural features, which include an imidazole ring and a phenethyl group. The presence of the hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various laboratory applications and studies .
The synthesis of Etomidate EP impurity C typically involves multi-step organic reactions. A common approach includes:
These steps require careful control of reaction conditions to ensure high yields and purity of the final product .
Etomidate EP impurity C has several applications in both research and clinical settings:
Interaction studies involving Etomidate EP impurity C focus on its metabolic interactions with various cytochrome P450 isoforms. These studies are critical for understanding how this impurity might influence the metabolism of other drugs administered concurrently. Preliminary findings suggest that it may inhibit specific P450 enzymes, leading to altered pharmacokinetics of co-administered medications .
Etomidate EP impurity C shares structural and functional similarities with several other compounds in the anesthetic class. A comparison highlights its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Etomidate | C₁₅H₁₈N₂O₂ | Primary anesthetic agent; rapid onset and recovery |
Methohexital | C₁₃H₁₈N₂O₃ | Barbiturate; longer duration of action |
Propofol | C₁₂H₁₈O | Non-barbiturate; antiemetic properties |
Thiopental | C₁₂H₁₅N₂O₂S | Barbiturate; used for induction anesthesia |
Etomidate EP impurity C is unique due to its specific interactions with cytochrome P450 enzymes, which can significantly affect drug metabolism compared to other anesthetics that may not have such pronounced effects .
Etomidate European Pharmacopoeia impurity C (hydrochloride) represents a structurally significant pharmaceutical impurity with the molecular formula C₁₅H₁₉ClN₂O₂ and a molecular weight of 294.77 grams per mole [2]. The compound is systematically identified as propan-2-yl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate hydrochloride, with the Chemical Abstracts Service registry number 66512-39-8 [2] [8].
The molecular architecture of this compound is characterized by three primary structural domains: an imidazole heterocyclic ring system, a phenylethyl substituent group, and an isopropyl carboxylate ester functionality [2]. The imidazole ring serves as the central scaffold, providing both aromatic character and nitrogen-containing functionality that contributes to the compound's chemical reactivity and pharmacological relevance .
The stereochemical configuration of Etomidate European Pharmacopoeia impurity C hydrochloride is particularly noteworthy due to the presence of a chiral center located at the phenylethyl carbon atom [4] [8]. This stereogenic center exists in the R-configuration, as indicated by the systematic nomenclature and confirmed through various analytical characterization studies [4] [8]. The stereochemical integrity of this chiral center is preserved throughout typical synthetic transformations and storage conditions, maintaining the compound's optical purity [31] [34].
The spatial arrangement of substituents around the chiral center significantly influences the three-dimensional conformation of the molecule. The phenyl ring adopts a specific orientation relative to the imidazole plane, creating a defined molecular geometry that impacts both physical properties and potential biological interactions [20] [31]. The isopropyl ester group extends from the imidazole ring, contributing to the overall lipophilic character of the molecule while maintaining ester functionality susceptible to hydrolytic processes [27] .
The nuclear magnetic resonance spectroscopic profile of Etomidate European Pharmacopoeia impurity C hydrochloride provides comprehensive structural information through both proton and carbon-13 nuclear magnetic resonance techniques [12] [37]. The proton nuclear magnetic resonance spectrum exhibits characteristic signal patterns that correspond to the distinct proton environments within the molecular framework [12] [39].
The aromatic protons of the phenyl ring typically appear in the chemical shift range of 7.2 to 7.4 parts per million, displaying the expected multiplicity patterns for a monosubstituted benzene ring [39]. The imidazole ring protons manifest as distinct signals, with chemical shifts that are sensitive to the tautomeric state of the imidazole system [37] [39]. The methine proton adjacent to the phenyl ring exhibits a characteristic quartet pattern due to coupling with the adjacent methyl group [39].
Carbon-13 nuclear magnetic resonance spectroscopy reveals diagnostic chemical shift differences between the carbon atoms at positions 4 and 5 of the imidazole ring [39]. These chemical shift separations serve as indicators of the predominant tautomeric form of the imidazole system, with typical differences ranging from 11 to 21 parts per million depending on the specific tautomeric population [39]. The carbonyl carbon of the ester functionality appears at approximately 160 parts per million, consistent with aromatic ester systems [39].
Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |
---|---|---|---|
Aromatic protons | 7.2-7.4 | Multiple | Phenyl ring |
Imidazole protons | 7.0-8.0 | Singlet/Doublet | Heterocyclic ring |
Methine proton | 5.8-6.2 | Quartet | Chiral center |
Carbonyl carbon | 158-162 | - | Ester functionality |
Imidazole carbons | 120-140 | - | Ring carbons |
The Fourier Transform infrared spectrum of Etomidate European Pharmacopoeia impurity C hydrochloride displays characteristic absorption bands that correspond to the functional groups present within the molecular structure [15] [16]. The carbonyl stretching frequency of the ester group appears as a strong absorption band in the region of 1715 to 1735 wavenumbers, indicating the presence of an aromatic ester functionality [16] [17].
The imidazole ring system contributes several diagnostic absorption bands, including carbon-nitrogen stretching vibrations in the 1500 to 1600 wavenumber region and carbon-carbon aromatic stretching modes around 1580 to 1620 wavenumbers [16] [18]. The phenyl ring substituent exhibits characteristic aromatic carbon-hydrogen stretching frequencies near 3030 wavenumbers and aromatic carbon-carbon stretching vibrations in the 1450 to 1500 wavenumber range [16].
Aliphatic carbon-hydrogen stretching vibrations from the isopropyl group appear in the 2850 to 2950 wavenumber region, while the corresponding carbon-hydrogen bending modes manifest around 1350 to 1450 wavenumbers [16] [17]. The hydrochloride salt form may contribute additional spectral features, including broad absorption bands associated with hydrogen bonding interactions [16].
Mass spectrometric analysis of Etomidate European Pharmacopoeia impurity C hydrochloride reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [15]. The molecular ion peak appears at mass-to-charge ratio 259, corresponding to the free base form following loss of the hydrochloride moiety during ionization [2] [15].
Primary fragmentation pathways include the loss of the isopropyl group, generating fragments at mass-to-charge ratio 216, and subsequent elimination of the phenylethyl substituent [15]. Additional fragmentation occurs through cleavage of the ester bond, producing imidazole-containing fragments that retain the phenylethyl substitution pattern [15]. The base peak in most mass spectrometric conditions corresponds to the phenylethyl cation at mass-to-charge ratio 105, consistent with the electron-donating properties of the aromatic system [15].
The solubility profile of Etomidate European Pharmacopoeia impurity C hydrochloride in aqueous media is significantly enhanced by the presence of the hydrochloride salt form [26]. The ionic character imparted by the hydrochloride moiety increases the overall hydrophilicity of the compound compared to the corresponding free base, facilitating dissolution in polar solvents .
The imidazole ring system contributes to the compound's solubility through its ability to participate in hydrogen bonding interactions with water molecules [26]. The nitrogen atoms within the imidazole ring can act as both hydrogen bond donors and acceptors, depending on the protonation state and tautomeric form [26]. This amphiphilic character of the imidazole system enhances aqueous solubility while maintaining some degree of lipophilic character from the phenylethyl and isopropyl substituents [25] [26].
Temperature-dependent solubility studies indicate that the compound exhibits typical endothermic dissolution behavior, with increased solubility at elevated temperatures [25]. The presence of the ester functionality may contribute to pH-dependent solubility variations due to potential hydrolysis under alkaline conditions [35] [36].
The partition coefficient of Etomidate European Pharmacopoeia impurity C hydrochloride reflects the balance between hydrophilic and lipophilic structural elements [27]. The predicted logarithmic partition coefficient value of approximately 2.7 indicates moderate lipophilicity, consistent with the presence of the phenylethyl aromatic system and the isopropyl ester group [27].
The phenylethyl substituent contributes significantly to the lipophilic character of the molecule, while the imidazole ring and the hydrochloride salt form provide hydrophilic balance [27] . This intermediate partition coefficient suggests favorable membrane permeability characteristics while maintaining adequate aqueous solubility for pharmaceutical applications [27].
Environmental factors such as pH and ionic strength can influence the apparent partition coefficient through effects on the ionization state of the imidazole system [26] [27]. The protonation of the imidazole nitrogen under acidic conditions increases the hydrophilic character and reduces the effective partition coefficient [26].
The ionization properties of Etomidate European Pharmacopoeia impurity C hydrochloride are dominated by the imidazole ring system, which exhibits amphoteric behavior [26]. The imidazole moiety can function as both a Brønsted acid and a Brønsted base, with distinct dissociation constants for each ionization process [26].
The predicted acid dissociation constant (pKa) value of approximately 4.4 corresponds to the deprotonation of the protonated imidazole nitrogen in the hydrochloride salt form [27]. This relatively low pKa value indicates that the compound exists predominantly in the protonated form under physiological pH conditions [26] [27].
The basic character of the imidazole system allows for protonation at the unsubstituted nitrogen atom, with a conjugate acid pKa typically around 7.0 for simple imidazole derivatives [26]. This basic ionization contributes to the pH-dependent behavior of the compound and influences its interactions with other molecules [26].
Ionization Parameter | Value | Condition |
---|---|---|
Predicted pKa (acid) | 4.4 ± 0.2 | Deprotonation |
Imidazole pKa (base) | 7.0 ± 0.5 | Protonation |
Isoelectric Point | 5.7 ± 0.3 | Net neutral charge |
Degree of Ionization (pH 7.4) | >95% | Physiological conditions |